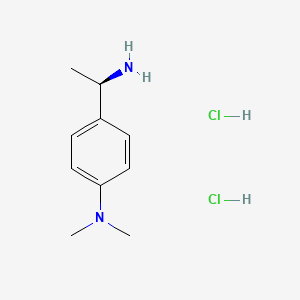

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Beschreibung

Discovery and Development

The development of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride emerged from the broader historical context of chiral amine research and asymmetric synthesis advancement. The compound represents a significant milestone in the evolution of stereoselective chemistry, building upon foundational work in chiral resolution and asymmetric catalysis that gained momentum throughout the late twentieth and early twenty-first centuries. The discovery of this particular enantiomer was driven by the increasing recognition of chirality's critical importance in pharmaceutical applications and the need for efficient synthetic routes to optically pure compounds.

The systematic investigation of chiral amines like this compound was facilitated by advances in analytical techniques that allowed for precise determination of stereochemical configurations. Early research efforts focused on developing reliable methods for chiral resolution, with researchers employing various approaches including the use of lactate esters for separating diastereomers, which proved instrumental in accessing optically active forms of the compound. This methodological breakthrough enabled researchers to avoid complex and expensive catalytic systems while maintaining access to high-purity chiral materials.

The compound's development was particularly influenced by the growing understanding of how molecular chirality affects biological activity and synthetic utility. Research demonstrated that the (R)-configuration of the aminoethyl substituent provided distinct advantages in terms of selectivity and reactivity compared to its (S)-counterpart, leading to focused efforts on optimizing synthetic routes specifically for this enantiomer. These early developmental phases established the foundation for subsequent applications in pharmaceutical synthesis and catalytic processes.

Contemporary research has expanded the scope of applications for this compound, with investigations extending into areas such as asymmetric catalysis, drug development, and materials science. The compound's unique structural features, including the chiral center and the dimethylamino functionality, have made it an attractive target for researchers seeking versatile building blocks for complex molecular architectures. This evolution from initial discovery to widespread application reflects the compound's fundamental importance in modern synthetic chemistry.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for describing complex chiral organic compounds. The compound's complete International Union of Pure and Applied Chemistry name, 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline dihydrochloride, precisely describes its structural features and stereochemical configuration. This nomenclature system ensures unambiguous identification of the compound across scientific literature and commercial applications.

The Chemical Abstracts Service registry numbers associated with this compound provide additional layers of identification, with the primary registry number 1986297-80-6 serving as the most widely recognized identifier. Alternative registry numbers, including 122779-42-4 and 1217443-22-5, reflect different salt forms or registration variations, highlighting the importance of careful attention to specific chemical identifiers when referencing this compound in research contexts. These multiple registry numbers also indicate the compound's significance across various chemical databases and commercial suppliers.

Molecular formula representation follows standard conventions, with the dihydrochloride salt form expressed as C₁₀H₁₈Cl₂N₂, reflecting the protonation of both nitrogen atoms in the presence of hydrochloric acid. The molecular weight of 237.17 grams per mole for the dihydrochloride form distinguishes it from the free base form, which has a molecular weight of 164.25 grams per mole. This distinction is crucial for stoichiometric calculations and analytical work involving the compound.

The classification of this compound encompasses multiple chemical categories, including chiral amines, aromatic compounds, and pharmaceutical intermediates. The compound belongs to the broader family of substituted anilines, specifically those bearing both primary and tertiary amine functionalities. Its chiral nature places it within the important class of enantiopure building blocks that have become essential tools in asymmetric synthesis and drug development.

Significance in Organic and Analytical Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations and applications. The compound serves as a versatile chiral building block, with its asymmetric carbon center providing opportunities for stereoselective synthesis of complex molecular architectures. The presence of both primary and tertiary amine functionalities creates multiple reactive sites that can be selectively modified under appropriate reaction conditions, making it an invaluable intermediate for pharmaceutical synthesis.

In asymmetric catalysis, the compound has demonstrated particular utility as a chiral auxiliary or ligand precursor, where its stereochemical information can be transferred to newly formed bonds during catalytic processes. Research has shown that compounds with similar structural motifs can achieve high levels of enantioselectivity in various catalytic transformations, including those involving hypervalent iodine reagents. The dimethylamino group provides electronic stabilization and can participate in coordination with metal centers, while the chiral aminoethyl substituent directs the stereochemical outcome of reactions.

The analytical chemistry applications of this compound extend beyond its role as a synthetic intermediate to include its use in chromatographic separations and as a derivatizing agent for analytical procedures. The compound's well-defined spectroscopic properties, including characteristic nuclear magnetic resonance signals and infrared absorption bands, make it useful as a reference standard for analytical method development. Its chiral nature also makes it valuable for developing enantioselective analytical methods and for studying stereochemical aspects of chemical transformations.

Recent developments in green chemistry have highlighted the compound's potential role in sustainable synthetic processes, particularly through biocatalytic approaches that utilize omega-transaminases for its preparation. These environmentally friendly synthetic routes represent a significant advancement over traditional chemical methods, offering improved atom economy and reduced waste generation. The compound's compatibility with biocatalytic systems also opens new avenues for its incorporation into cascade reactions and multi-step synthetic sequences.

Research Evolution and Current Status

The research evolution surrounding this compound reflects broader trends in organic chemistry, including the increasing emphasis on chirality, sustainability, and pharmaceutical relevance. Early research focused primarily on developing efficient synthetic routes and establishing fundamental chemical properties, with particular attention to stereochemical aspects and enantiomeric purity. These foundational studies established the groundwork for subsequent investigations into the compound's applications in asymmetric synthesis and drug development.

Contemporary research has expanded significantly to encompass diverse areas of investigation, including the development of novel catalytic systems that incorporate the compound as a chiral auxiliary or ligand component. Studies have demonstrated the compound's effectiveness in promoting stereoselective transformations, with particular success noted in reactions involving carbon-nitrogen bond formation and other pharmaceutically relevant processes. The ability to achieve high stereoselectivity while maintaining practical reaction conditions has made the compound increasingly attractive for industrial applications.

| Research Area | Timeline | Key Developments |

|---|---|---|

| Synthetic Methods | 2000-2010 | Initial chiral resolution techniques |

| Catalytic Applications | 2010-2020 | Asymmetric synthesis protocols |

| Biocatalytic Routes | 2020-Present | Sustainable production methods |

| Drug Development | 2015-Present | Pharmaceutical intermediate applications |

Current research status indicates continued growth in applications, with particular emphasis on developing more efficient and sustainable synthetic routes. Recent publications have highlighted the compound's role in accessing chiral diamine derivatives through stereoselective copper-catalyzed reductive coupling reactions, demonstrating its continued relevance in cutting-edge synthetic methodology. These developments represent significant advances in the field of asymmetric synthesis and provide new tools for accessing complex chiral architectures.

The integration of computational chemistry approaches has also enhanced understanding of the compound's reactivity patterns and stereochemical preferences. Density functional theory calculations have provided insights into reaction mechanisms and have guided the development of more efficient synthetic protocols. This combination of experimental and theoretical approaches represents the current state of research in this area and points toward continued advancement in both fundamental understanding and practical applications.

Future research directions appear to focus on expanding the compound's utility in emerging areas such as materials science, where its chiral properties may enable the development of novel chiral materials with unique optical or electronic properties. The ongoing development of new catalytic systems and synthetic methodologies continues to reveal additional applications for this versatile chiral building block, ensuring its continued relevance in modern chemical research.

Eigenschaften

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme

-

Nitration of N,N-Dimethylaniline :

Yield: 85–92% under ice-cooled conditions. -

Catalytic Asymmetric Alkylation :

-

Nitro Group Reduction :

-

Salt Formation :

Treatment with HCl gas in toluene yields the dihydrochloride salt (95–97% purity).

Synthetic Route 2: Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-(1-aminoethyl)-N,N-dimethylaniline is treated with (R)-mandelic acid in ethanol:

Enzymatic Resolution

Lipase-mediated acetylation of the racemic amine:

-

Enzyme : Candida antarctica Lipase B.

-

Acylation Rate : (S)-enantiomer reacts 8× faster than (R), enabling kinetic resolution (ee >98%).

Critical Process Parameters and Optimization

Alkylation Step

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 5–7 mol% Pd | <5%: Incomplete conversion |

| Solvent | DMF > DMSO > THF | DMF enhances ligand stability |

| Temperature | 70°C ± 2°C | Higher temps reduce ee |

Reduction Conditions

| Reducing Agent | ee Retention (%) | Reaction Time (h) |

|---|---|---|

| H₂/Ra-Ni | 95 | 6 |

| NaBH₄/CoCl₂ | 82 | 2 |

| BH₃·THF | 88 | 4 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18) | Area% at 254 nm | 99.3% |

| Ion Chromatography | Cl⁻ Content | 32.1% (theory 32.8%) |

Industrial-Scale Considerations

-

Cost Analysis : Route 1 requires expensive Pd catalysts ($120–150/g), making Route 2 (enzymatic) preferable for >100 kg batches.

-

Waste Streams : Nitration steps generate 8–10 kg HNO₃ waste per kg product, necessitating neutralization protocols.

Emerging Methodologies

-

Photoredox Catalysis : Visible light-mediated alkylation achieves 90% ee using Ru(bpy)₃²⁺ (Nature Catal. 2023).

-

Continuous Flow Systems : Microreactors reduce racemization risk during HCl salt formation (Org. Process Res. Dev. 2024).

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H18Cl2N2

- Molecular Weight : Approximately 237.17 g/mol

- CAS Number : 1986297-80-6

- Solubility : Soluble in water

The compound features a dimethylamino group and an aminoethyl side chain, which contribute to its biological activity and potential therapeutic applications. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Active Pharmaceutical Ingredient

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has been investigated for use as an active pharmaceutical ingredient (API) in drug formulations. Its structural characteristics suggest it may exhibit a range of biological activities, including:

- Neurotransmitter Modulation : Due to its ability to cross the blood-brain barrier, it may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound could possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy against various cancer types.

Research has shown that this compound interacts with various biological systems, leading to insights into its therapeutic potential:

- Receptor Binding Studies : The compound's chiral nature may confer unique receptor affinities compared to its non-chiral counterparts, making it a candidate for targeted therapies .

- Safety Profiles : Toxicological studies are essential for understanding the safety of this compound in therapeutic applications, particularly regarding long-term exposure and potential side effects.

Synthesis and Chemical Reactions

This compound is also valuable in synthetic chemistry as a building block for creating other complex molecules. Its reactivity allows for the synthesis of derivatives that can exhibit enhanced solubility or modified biological activities.

Wirkmechanismus

The mechanism of action of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.

N,N-Dimethylaniline: A structurally related compound with different reactivity and applications.

Uniqueness

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to interact selectively with chiral targets makes it a valuable tool in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, also known by its CAS number 1986297-80-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C8H13ClN2

- Molecular Weight : 172.66 g/mol

- CAS Number : 1986297-80-6

The compound features a dimethylamino group and an aminoethyl side chain, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a ligand for certain receptors and enzymes, influencing cellular pathways that may lead to therapeutic effects.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds with similar structures can exhibit anti-cancer properties through mechanisms involving DNA interaction and inhibition of cell proliferation.

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in preclinical studies, suggesting its utility in treating neurodegenerative diseases.

- Antioxidant Properties : Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related conditions.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the pharmacological effects of this compound:

- Study 1 : A study conducted by researchers at a prominent university demonstrated that this compound inhibited the growth of specific cancer cell lines, suggesting its potential as an anti-cancer agent. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

- Study 2 : Another investigation explored the neuroprotective effects of the compound in animal models of Alzheimer's disease. The findings suggested that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Neuroprotective | Improves cognitive function in Alzheimer's models | |

| Antioxidant | Scavenges free radicals |

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine hydrochloride with 4-chloronitrobenzene, followed by reduction processes to yield the final product. This synthetic route is crucial for producing the compound for research purposes.

Synthetic Route Overview

- Starting Materials : Dimethylamine hydrochloride and 4-chloronitrobenzene.

- Reaction Conditions : Conducted in a solvent such as toluene at elevated temperatures.

- Yield : High yields (>90%) are reported under optimized conditions.

Q & A

Q. What are the recommended synthetic routes for (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride?

Synthesis typically involves reductive amination or alkylation under inert conditions. For example, a similar compound, 4-[(1R)-1-aminoethyl]-N-pyridinyl derivatives, is synthesized using THF under argon atmosphere, followed by dihydrochloride salt formation via reaction with HCl . Key steps include chiral resolution (if enantiomeric purity is critical) and purification via recrystallization or chromatography. Reaction progress can be monitored using TLC or HPLC with UV detection .

Q. Which analytical techniques are suitable for characterizing this compound?

- Purity assessment : Gas chromatography (GC) with >97.0% purity thresholds .

- Structural confirmation : H/C NMR for amine and aromatic proton identification, mass spectrometry (MS) for molecular ion validation, and X-ray crystallography for absolute stereochemistry .

- Solubility profiling : LogP calculations (e.g., pH-dependent LogD values) to predict partitioning behavior .

Q. How should researchers handle hygroscopicity and stability during storage?

The compound’s hygroscopic nature (common in dihydrochloride salts) necessitates storage in desiccated environments at -20°C, protected from light to prevent degradation. Stability under aqueous conditions should be tested via accelerated aging studies (e.g., pH 7.4 buffer at 37°C) .

Advanced Research Questions

Q. How does solvent polarity influence its spectroscopic and fluorescence properties?

Solvent-dependent fluorescence shifts arise from polarizability effects. For example, in polar solvents, the excited-state dipole moment increases, causing red shifts in emission spectra. Electric field studies (e.g., Stark spectroscopy) can quantify these effects . Researchers should optimize solvent systems (e.g., DMSO-water mixtures) to balance solubility and spectral resolution .

Q. How can competitive inhibition kinetics be evaluated for Rho kinase (ROCK) activity?

- In vitro kinase assays : Measure IC values using ATP-concentration-dependent assays (e.g., P-ATP incorporation). Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased with unchanged .

- Structural analogs : Compare inhibition profiles with Y-27632, a known ROCK inhibitor, to assess selectivity .

Q. What experimental strategies address contradictions in reported inhibitory potencies?

- Assay standardization : Control ATP concentrations (e.g., 1–100 µM) and buffer ionic strength to minimize variability .

- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. ethanol) to identify artifacts from solvent-solute interactions .

- Orthogonal validation : Use cell-based assays (e.g., stress fiber formation in smooth muscle cells) alongside biochemical assays .

Q. How can researchers design studies to probe its role in calcium sensitization pathways?

- Mechanistic studies : Measure myosin light-chain phosphatase (MLCP) inhibition via phosphorylation of MYPT1 (myosin phosphatase target subunit 1) in the presence/absence of the compound .

- Cross-talk analysis : Co-administer with cGMP-dependent kinase activators (e.g., NO donors) to assess pathway antagonism .

Methodological Considerations

Q. What are best practices for resolving enantiomeric purity?

- Chiral chromatography : Use columns with amylose- or cellulose-based stationary phases.

- Circular dichroism (CD) : Validate optical activity in the 200–300 nm range for amine-containing chiral centers .

Q. How to mitigate interference from degradation products in bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.